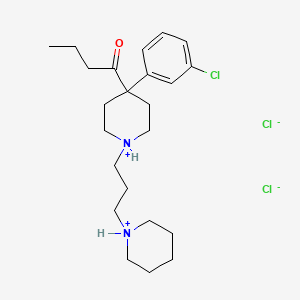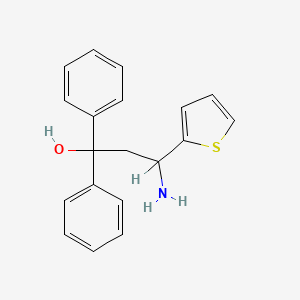
gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol is a compound with the molecular formula C19H19NOS and a molecular weight of 309.45 g/mol This compound is known for its unique structure, which includes a thiophene ring, a gamma-amino group, and two phenyl groups attached to the alpha carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an alpha-methylene carbonyl compound, and an alpha-cyano ester . Another method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol involves its interaction with specific molecular targets and pathways. For example, it may act as a modulator of gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission in the central nervous system . The compound’s effects on other molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol can be compared with other similar compounds, such as:
Gamma-Aminobutyric acid (GABA): Both compounds interact with GABA receptors, but this compound has a more complex structure and potentially different pharmacological effects.
Thiophene derivatives: These compounds share the thiophene ring structure but may have different functional groups and biological activities.
Diphenyl derivatives: Compounds with two phenyl groups attached to the alpha carbon, similar to this compound, but with different substituents and properties.
Conclusion
This compound is a compound with a unique structure and diverse potential applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action have been studied extensively, and it continues to be an area of active research.
Eigenschaften
CAS-Nummer |
73909-06-5 |
|---|---|
Molekularformel |
C19H19NOS |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
3-amino-1,1-diphenyl-3-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C19H19NOS/c20-17(18-12-7-13-22-18)14-19(21,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17,21H,14,20H2 |
InChI-Schlüssel |
IUQHPFYMCPMSLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CS2)N)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)
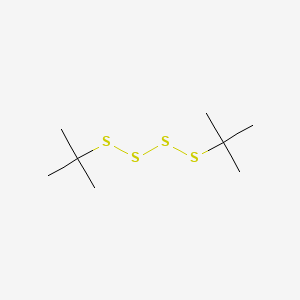
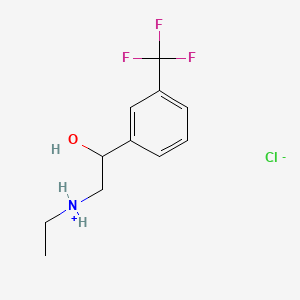

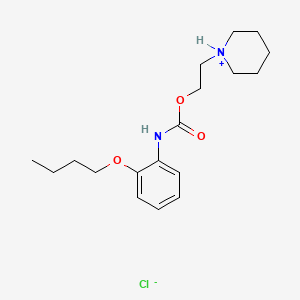
![s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate](/img/structure/B13758291.png)
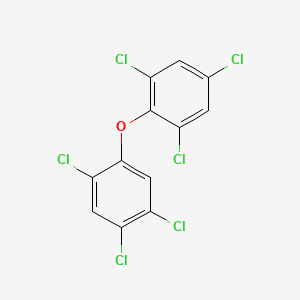
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13758298.png)
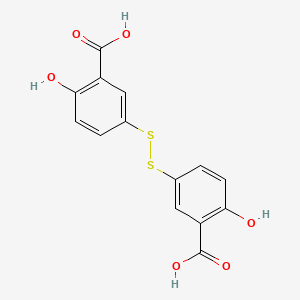
![(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13758312.png)
